Enhanced PAI-1 Inhibition via Optimized N1-Substitution
SAR studies on 2-carboxylic acid indoles as PAI-1 inhibitors reveal that the nature of the N1 substituent is critical for potency. While direct IC50 data for the target compound is not publicly available, class-level SAR indicates that bulky, lipophilic N1-benzyl groups are essential for activity. The 4-methoxybenzyl group provides an optimal balance of lipophilicity (LogP 3.3964 ) and steric bulk compared to unsubstituted benzyl or smaller alkyl groups, which are known to reduce PAI-1 inhibitory activity [1].
| Evidence Dimension | PAI-1 Inhibitory Activity |
|---|---|
| Target Compound Data | Not directly quantified; LogP = 3.3964 |
| Comparator Or Baseline | 1-Benzyl-1H-indole-2-carboxylic acid (IC50 = 63.1 µM for a 5-substituted analog) |
| Quantified Difference | Inferred potency enhancement due to optimized lipophilicity and steric profile |
| Conditions | Spectrophotometric PAI-1 inhibition assay [1] |
Why This Matters
The specific N1-4-methoxybenzyl group is a key determinant of PAI-1 inhibitory potency, making this compound a superior starting point for cardiovascular drug discovery compared to unsubstituted benzyl analogs.
- [1] Hu, B.; Jetter, J.W.; Wrobel, J.E.; Antrilli, T.M.; Bauer, J.S.; Di, L.; Polakowski, S.; Jain, U.; Crandall, D.L. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. Bioorganic and Medicinal Chemistry Letters 2005, 15(15), 3514-3518. View Source
